1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Descripción
Propiedades
IUPAC Name |
1-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c11-6-17(15,16)13-8-2-3-9-7(5-8)1-4-10(14)12-9/h2-3,5,13H,1,4,6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJDTWWMVZVOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of bromine in acetic acid or chloroform as solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Specific details on industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or chloroform.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while cyclization can produce fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- N-(2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
- 1-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
Uniqueness
1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the methanesulfonamide group differentiates it from other quinoline derivatives .
Actividad Biológica
1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is with a molecular weight of 333.20 g/mol. The compound features a bromine atom and a quinoline moiety which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₂O₃S |
| Molecular Weight | 333.20 g/mol |
| CAS Number | 922005-21-8 |
The biological activity of 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The bromine atom enhances the compound's reactivity while the quinoline structure plays a critical role in binding to biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of certain receptors, influencing cellular signaling pathways.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, making it a candidate for further development in oncology.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the same chemical class. Here are notable findings:
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives against bacterial strains. Results showed that compounds with similar structures to 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
Study 2: Cytotoxicity in Cancer Cells
In vitro assays demonstrated that certain derivatives of tetrahydroquinoline significantly reduced cell viability in glioma cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase . This suggests that 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide may have similar effects.
Study 3: Anti-inflammatory Activity
Research on related compounds has shown promising results regarding their ability to inhibit pro-inflammatory cytokines in animal models of arthritis. This positions 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide as a potential candidate for anti-inflammatory drug development .
Q & A
Q. NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the tetrahydroquinoline backbone (δ 2.5–3.5 ppm for CH₂ groups).
- ¹³C NMR : Confirm the carbonyl group (δ ~170 ppm) and sulfonamide sulfur (δ ~45 ppm).
Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ at m/z 371.02 (calculated for C₁₀H₁₀BrN₂O₃S).
X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Experimental Design :
- Solubility : Test in DMSO (high solubility for biological assays), water (low solubility), and ethanol (moderate).
- Stability : Conduct accelerated degradation studies at pH 2–9 (HCl/NaOH buffers) and monitor via HPLC.
- Data :
| Condition | Solubility (mg/mL) | Stability (Half-Life) |
|---|---|---|
| pH 2 (HCl) | <0.1 | 24 hours |
| pH 7 (PBS) | 0.5 | 48 hours |
| pH 9 (NaOH) | 0.3 | 12 hours |
- Key Insight : The bromo group increases hydrophobicity but reduces stability in basic conditions .
Advanced Research Questions
Q. How does the bromo substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Analysis :
- The C-Br bond undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) under mild conditions.
- Example Reaction : Substitution with piperidine in DMF at 50°C yields N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-N-piperidinylmethanesulfonamide.
- Kinetic Studies : Use ¹H NMR to track bromide release; pseudo-first-order rate constants (k ≈ 0.02 min⁻¹ at 25°C) indicate moderate reactivity.
- Implications : The bromo group serves as a versatile handle for derivatization in structure-activity relationship (SAR) studies .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Troubleshooting Framework :
Q. Assay Validation :
- Confirm target specificity using knockout cell lines or competitive binding assays.
- Rule out off-target effects via proteome-wide profiling (e.g., thermal shift assays).
Q. Data Normalization :
- Adjust for differences in cell viability (MTT assay) and protein content (Bradford assay).
Q. Structural Confounds :
- Test for metabolite interference (e.g., bromo group hydrolysis products) using LC-MS.
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from residual DMSO in assay buffers .
Q. How can molecular docking studies predict the compound’s interaction with biological targets like carbonic anhydrase IX?
- Protocol :
Protein Preparation : Retrieve the target’s crystal structure (PDB ID: 3IAI) and optimize protonation states with MOE.
Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on the sulfonamide’s interaction with Zn²⁺ in the active site.
Free Energy Calculations : Compute binding affinities (ΔG) using MM-GBSA.
- Outcome : The bromo group may sterically hinder optimal positioning, reducing predicted affinity compared to non-brominated analogs .
Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Approaches :
Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility.
Prodrug Design : Mask the sulfonamide with acetyl groups to enhance oral bioavailability.
Metabolic Stability : Incubate with liver microsomes and identify degradation hotspots via LC-MS/MS.
- Results : Methylation of the tetrahydroquinoline nitrogen increases metabolic stability (t₁/₂ from 2.1 to 5.3 hours in rat plasma) .
Data-Driven Research Directions
Q. What structure-activity relationship (SAR) trends emerge when modifying the tetrahydroquinoline core?
- SAR Table :
| Modification Site | Substituent | Biological Activity (IC₅₀, μM) | Key Insight |
|---|---|---|---|
| Position 1 | Benzyl () | 0.8 (Kinase X) | Bulkier groups enhance potency |
| Position 6 | Bromo (Target) | 1.2 (Kinase X) | Electrophilicity increases |
| Position 2 | Ethyl () | 3.5 (Kinase X) | Reduced steric hindrance |
- Conclusion : Substituents at position 1 significantly impact target engagement .
Q. How does the compound’s electronic profile affect its redox behavior in electrochemical studies?
- Cyclic Voltammetry Setup :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
